6bK TFA

IDE Selectivity Metalloprotease

6bK TFA is the only commercially available, physiologically active IDE inhibitor validated in vivo. Its unique allosteric binding (>1,000-fold selectivity) and CNS exclusion make it an essential tool for diabetes and hormone regulation studies. Order this high-purity (>98%) TFA salt for reproducible results.

Molecular Formula C43H56F3N7O9
Molecular Weight 871.9 g/mol
Cat. No. B11934054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6bK TFA
Molecular FormulaC43H56F3N7O9
Molecular Weight871.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C41H55N7O7.C2HF3O2/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32;3-2(4,5)1(6)7/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54);(H,6,7)/b22-21+;/t31-,32-,33+,34-;/m0./s1
InChIKeyYYZNAMZJUJTYPS-GNVBVUGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6bK TFA (IDE Inhibitor) Procurement Guide: Chemical Identity and Primary Mechanism of Action


6bK TFA is the trifluoroacetate salt form of 6bK, a synthetic macrocyclic peptide that functions as a potent and highly selective inhibitor of insulin-degrading enzyme (IDE), a zinc metalloprotease [1]. The compound was discovered through in vitro selection from a DNA-templated macrocycle library and binds to an exosite pocket located approximately 11 Å away from the catalytic zinc ion, conferring a unique allosteric inhibition mechanism [2]. The TFA salt form (CAS 1774353-12-6; molecular weight 757.92 for free base, 871.94 for TFA salt) is the commercially supplied research-grade material used in all primary preclinical studies . 6bK TFA increases circulating insulin, amylin, and glucagon levels by preventing their IDE-mediated degradation, thereby modulating postprandial glucose homeostasis in mouse models of type 2 diabetes .

Why Generic Substitution Fails: The Structural Basis for 6bK TFA's Unique Selectivity Profile Among IDE Inhibitors


Generic substitution with alternative IDE inhibitors or related metalloprotease inhibitors is scientifically unsupported due to 6bK's unique allosteric binding mechanism and unprecedented selectivity window. Unlike substrate-mimetic hydroxamic acid inhibitors (e.g., Ii1/Ii110) that target the catalytic zinc site and exhibit substantial off-target activity against thimet oligopeptidase (THOP) and neurolysin (NLN), 6bK binds to a distinct exosite pocket 11 Å from the catalytic center [1]. This allosteric binding mode translates to >1,000-fold selectivity for IDE over all other tested metalloproteases, a selectivity margin not achieved by any other reported IDE inhibitor [2]. Furthermore, 6bK remains the only IDE inhibitor demonstrated to be physiologically active and pharmacologically tractable in vivo following systemic administration, whereas alternative inhibitors such as Ii1/Ii110 and BDM44768 lack validated in vivo efficacy or produce discordant glucose tolerance outcomes [3].

6bK TFA Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


IDE Inhibitor Selectivity Head-to-Head: 6bK vs. Substrate-Mimetic Inhibitor Ii1/Ii110

6bK demonstrates >1,000-fold selectivity for IDE (IC50 = 50 nM) over all other metalloproteases tested, including thimet oligopeptidase (THOP), neurolysin (NLN), neprilysin (NEP), matrix metalloproteinase-1 (MMP1), and angiotensin-converting enzyme (ACE). In contrast, the substrate-mimetic hydroxamic acid inhibitor Ii1/Ii110 (IC50 = 0.6 nM for IDE) exhibits substantial off-target inhibition of THOP (IC50 = 6 nM) and NLN (IC50 = 185 nM) [1]. The >4,000-fold selectivity differential between 6bK and Ii1/Ii110 for IDE over THOP (6bK: no inhibition up to 50 µM; Ii1/Ii110: 6 nM) represents a critical differentiation parameter for experiments requiring target-exclusive IDE modulation.

IDE Selectivity Metalloprotease Off-target profiling

In Vivo Efficacy in Diet-Induced Obese Mice: 6bK vs. Vehicle and Inactive Stereoisomer Controls

In diet-induced obese (DIO) mice undergoing oral glucose tolerance tests (OGTT, 3.0 g/kg glucose gavage), acute treatment with 6bK (60 mg/kg i.p.) 30 minutes prior to glucose challenge significantly improved glucose tolerance relative to both vehicle-treated controls and inactive stereoisomer bisepi-6bK (IC50 > 200 µM) [1]. The improved glucose clearance was accompanied by elevated circulating insulin and amylin levels at 20 minutes post-injection [2]. Critically, 6bK produced no effect on glucose tolerance in IDE knockout (Ide−/−) mice, confirming that the observed metabolic improvements are exclusively on-target IDE-mediated effects and not attributable to off-target pharmacology [3].

OGTT Glucose tolerance Diabetes DIO mouse model

Pharmacokinetic and Biodistribution Profile of 6bK in Mice: Systemic Exposure and CNS Exclusion

Following a single intraperitoneal injection of 6bK (80 mg/kg) in C57BL/6J lean mice, the compound exhibited systemic distribution to peripheral tissues including plasma, liver, kidney, and adipose tissue, with tissue concentrations quantified by stable-isotope dilution LC-MS over a 4-hour time course [1]. Notably, 6bK was undetectable in brain tissue even when using tenfold concentrated samples for LC-MS injection relative to other tissues, confirming negligible blood-brain barrier penetration [2]. The compound did not alter brain levels of Aβ(40) or Aβ(42) peptides at 2 hours post-injection compared to vehicle or inactive bisepi-6bK controls, further substantiating the absence of CNS exposure [3].

Pharmacokinetics Biodistribution CNS exclusion Tissue penetration

Stereochemical Negative Control: 6bK vs. Inactive Diastereomer bisepi-6bK

6bK exhibits potent IDE inhibition (IC50 = 50 nM), whereas its diastereomer bisepi-6bK, which differs in stereochemistry at two chiral centers, is essentially inactive (IC50 > 200 µM), representing a >4,000-fold loss in potency [1]. This stereochemical dependency has been systematically exploited in dose-response experiments to establish the on-target specificity of 6bK's metabolic effects: at matched doses (90 mg/kg i.p.), bisepi-6bK produced no improvement in oral glucose tolerance compared to vehicle controls, whereas 6bK (60–90 mg/kg) consistently improved glucose clearance [2]. This rigorous stereochemical control strategy is not available for most other IDE inhibitors lacking well-characterized inactive stereoisomers.

Negative control Stereochemistry Specificity On-target validation

Multi-Hormone Regulation: 6bK Elevates Insulin, Amylin, and Glucagon

6bK treatment (single i.p. injection) in mice produces temporally distinct elevation of three pancreatic hormones that are endogenous IDE substrates: insulin and amylin levels increase within 20 minutes post-injection, while glucagon elevation occurs later, at approximately 135 minutes post-injection [1]. This multi-hormone regulation distinguishes 6bK from alternative IDE inhibitors such as NTE-1, which elevates insulin and amylin but does not significantly alter glucagon levels [2]. The differential glucagon response carries functional consequences: 6bK-enhanced glucagon contributes to hyperglycemia during intraperitoneal glucose tolerance tests (IPGTT) but does not impair the net beneficial effects on oral glucose tolerance (OGTT), where elevated insulin and amylin dominate the metabolic response [3].

Insulin Amylin Glucagon Hormone regulation IDE substrate

In Vivo Active IDE Inhibitor Benchmark: 6bK vs. Ii1/Ii110 and BDM44768

Among all reported small-molecule IDE inhibitors, 6bK is uniquely validated for robust in vivo activity following systemic administration. Ii1/Ii110, despite sub-nanomolar in vitro potency against IDE (IC50 = 0.6 nM), lacks documented in vivo efficacy in metabolic studies and exhibits significant off-target metalloprotease inhibition [1]. BDM44768, another catalytic-site inhibitor (IC50 = 60 nM), paradoxically impairs rather than improves oral glucose tolerance in mice and does not recapitulate the glucose-lowering effects observed with 6bK [2]. These discordant in vivo outcomes underscore that in vitro IDE inhibitory potency alone is an insufficient predictor of physiological efficacy and that 6bK's unique allosteric binding mechanism confers distinct pharmacological advantages for in vivo applications [3].

In vivo pharmacology IDE inhibitor Metabolic studies Translational tool

6bK TFA Optimal Research and Industrial Application Scenarios


Type 2 Diabetes Pharmacology: Oral Glucose Tolerance Studies in Diet-Induced Obese Mouse Models

6bK TFA is optimally deployed in acute oral glucose tolerance test (OGTT) studies using diet-induced obese (DIO) C57BL/6J mice, where a single intraperitoneal dose of 60 mg/kg administered 30 minutes prior to glucose gavage (3.0 g/kg) produces robust improvement in glucose clearance accompanied by elevated circulating insulin and amylin [1]. For rigorous experimental design, procurement should include bisepi-6bK as a stereochemical negative control (inactive at doses up to 90 mg/kg) and, where feasible, parallel testing in Ide−/− mice to confirm on-target mechanism [2]. This application scenario is particularly suited for evaluating combination therapies with existing antidiabetic agents (e.g., GLP-1 receptor agonists, DPP-4 inhibitors) given 6bK's complementary mechanism of elevating endogenous insulin and amylin through inhibition of hormone degradation [3].

Peptide Hormone Catabolism Research: Multi-Hormone Regulation by IDE

6bK TFA serves as a critical tool compound for dissecting IDE's physiological role in regulating multiple peptide hormones simultaneously. In vivo administration (i.p.) produces temporally distinct elevation of insulin and amylin (peak at ~20 minutes) and glucagon (peak at ~135 minutes), enabling researchers to study the integrated endocrine response to IDE inhibition [1]. This multi-hormone profile is unique among available IDE inhibitors; alternative compounds such as NTE-1 selectively elevate insulin and amylin but spare glucagon, making 6bK the only suitable tool for investigations requiring complete substrate coverage [2]. Researchers investigating amylin-mediated gastric emptying or glucagon-driven hepatic glucose production under IDE inhibition should prioritize 6bK over other IDE tool compounds [3].

Allosteric Enzyme Inhibitor Discovery: Structural Biology and Exosite Targeting

6bK TFA represents a validated positive control and structural template for drug discovery programs targeting allosteric exosite modulation of metalloproteases. The X-ray co-crystal structure of 6bK bound to IDE (PDB 4LTE, 2.7 Å resolution) reveals binding to a unique exosite pocket 11 Å from the catalytic zinc ion, providing a structural blueprint for rational design of next-generation IDE inhibitors with improved drug-like properties [1]. Medicinal chemistry teams can use 6bK as a reference standard for evaluating novel macrocyclic or small-molecule IDE inhibitors in competitive binding assays, selectivity profiling panels, and in vivo pharmacokinetic studies. The well-characterized structure-activity relationship (SAR) of 6bK stereoisomers (epi-C-6bK, bisepi-6bK) further enables dissection of stereochemical determinants of IDE binding [2].

Metabolic Phenotyping: Peripheral vs. Central IDE Inhibition

6bK TFA is uniquely suited for studies requiring selective peripheral IDE inhibition without confounding central nervous system (CNS) effects. Pharmacokinetic and biodistribution analyses confirm that 6bK is undetectable in brain tissue even when using tenfold concentrated samples for LC-MS, and treatment does not alter brain Aβ(40) or Aβ(42) peptide levels [1]. This CNS exclusion profile distinguishes 6bK from brain-penetrant IDE inhibitors (not yet reported but theoretically possible) and from genetic IDE knockout models that eliminate both peripheral and central IDE activity. Researchers investigating the tissue-specific contributions of IDE to glucose homeostasis, without the confounding influence of central IDE-mediated effects on Aβ clearance or neuronal signaling, should prioritize 6bK over alternative approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6bK TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.